molecular formula C8H4BrF3N2 B13594254 6-bromo-2-(trifluoromethyl)-2H-indazole

6-bromo-2-(trifluoromethyl)-2H-indazole

Cat. No.: B13594254
M. Wt: 265.03 g/mol
InChI Key: UUZOFSPAONNUIJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-2H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(trifluoromethyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with trifluoroacetic acid and a suitable dehydrating agent, such as phosphorus oxychloride, to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are common.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-2H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activity, including anti-inflammatory and anticancer properties.

    Material Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 6-bromo-2-(trifluoromethyl)-2H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Bromo-2-(trifluoromethyl)-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)indazole

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-5-4-14(8(10,11)12)13-7(5)3-6/h1-4H

InChI Key

UUZOFSPAONNUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1Br)C(F)(F)F

Origin of Product

United States

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